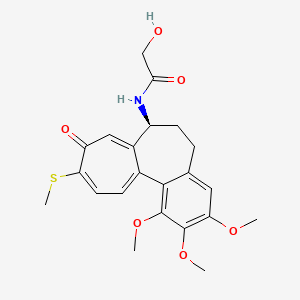
Acetamide, 2-hydroxy-N-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo(a)heptalen-7-yl)-, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-N-[(7s)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[d]heptalen-7-yl]acetamide is a complex organic compound known for its diverse applications in pharmaceutical and chemical research. This compound is also referred to as Colchiceine or 10-O-Demethylcolchicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-[(7s)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[d]heptalen-7-yl]acetamide involves multiple steps, starting from the appropriate benzo[a]heptalen precursor. The key steps include:
Hydroxylation: Introduction of the hydroxyl group at the desired position.
Methoxylation: Addition of methoxy groups using reagents like dimethyl sulfate.
Acetylation: Formation of the acetamide group through reaction with acetic anhydride.
Methylsulfanyl Substitution: Introduction of the methylsulfanyl group using methylthiol reagents
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Sequential addition of reagents in a controlled environment.
Purification: Techniques such as recrystallization and chromatography to isolate the desired product
化学反应分析
Types of Reactions
2-Hydroxy-N-[(7s)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[d]heptalen-7-yl]acetamide undergoes various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonyl group to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the methoxy groups using nucleophiles like thiols
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions
科学研究应用
2-Hydroxy-N-[(7s)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[d]heptalen-7-yl]acetamide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties
Medicine: Investigated for its therapeutic potential in treating various diseases
Industry: Utilized in the synthesis of other complex organic molecules
作用机制
The compound exerts its effects through several mechanisms:
Molecular Targets: It interacts with specific enzymes and receptors in biological systems.
Pathways Involved: Modulates signaling pathways related to inflammation and cell proliferation
相似化合物的比较
Similar Compounds
Colchicine: A well-known compound with similar structural features and biological activities
Thiocolchicoside: Another related compound with muscle relaxant properties
Uniqueness
2-Hydroxy-N-[(7s)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[d]heptalen-7-yl]acetamide is unique due to its specific substitution pattern and the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties .
生物活性
Acetamide derivatives have garnered attention in pharmaceutical research due to their diverse biological activities. The compound Acetamide, 2-hydroxy-N-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo(a)heptalen-7-yl)-, (S)- is notable for its potential therapeutic applications. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The chemical formula for the compound is C22H25NO6S with a molecular weight of approximately 415.436 g/mol. The structure features multiple methoxy groups and a methylthio substitution which are critical for its biological activity.
The biological activity of acetamide derivatives often relates to their ability to interact with various biological targets:
- Enzyme Inhibition : Many acetamides act as enzyme inhibitors by binding to active sites or allosteric sites on target proteins. This can lead to the inhibition of key metabolic pathways.
- Antimicrobial Activity : Some studies indicate that acetamide derivatives exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. The presence of specific functional groups enhances their efficacy against microbial strains.
- Cytotoxic Effects : Research has shown that certain acetamide compounds can induce cytotoxic effects in cancer cell lines by disrupting cellular processes such as DNA replication and apoptosis.
Biological Activity Data
The following table summarizes key findings related to the biological activity of Acetamide, 2-hydroxy-N-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo(a)heptalen-7-yl)-, (S)-:
Case Study 1: Antimicrobial Activity
In a study examining various acetamide derivatives, it was found that compounds with multiple methoxy groups exhibited significant antimicrobial properties. For instance, derivatives similar to Acetamide (S) showed effective inhibition against Staphylococcus aureus and Escherichia coli.
Case Study 2: Cytotoxicity in Cancer Research
Research involving the application of Acetamide (S) on human cancer cell lines demonstrated a dose-dependent increase in cytotoxicity. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
属性
CAS 编号 |
55340-60-8 |
|---|---|
分子式 |
C22H25NO6S |
分子量 |
431.5 g/mol |
IUPAC 名称 |
2-hydroxy-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C22H25NO6S/c1-27-17-9-12-5-7-15(23-19(26)11-24)14-10-16(25)18(30-4)8-6-13(14)20(12)22(29-3)21(17)28-2/h6,8-10,15,24H,5,7,11H2,1-4H3,(H,23,26)/t15-/m0/s1 |
InChI 键 |
FERWCDLDSFOGIE-HNNXBMFYSA-N |
手性 SMILES |
COC1=C(C(=C2C(=C1)CC[C@@H](C3=CC(=O)C(=CC=C32)SC)NC(=O)CO)OC)OC |
规范 SMILES |
COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)SC)NC(=O)CO)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















